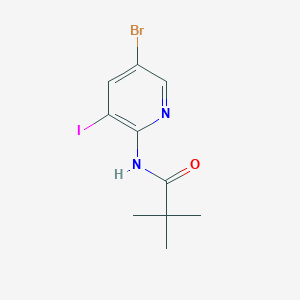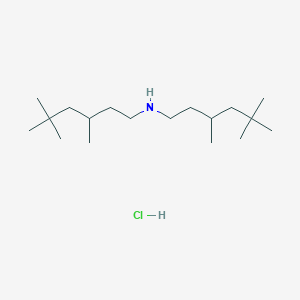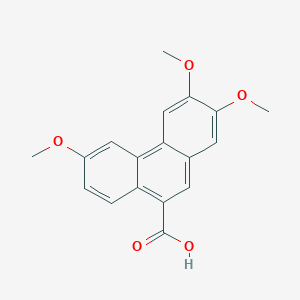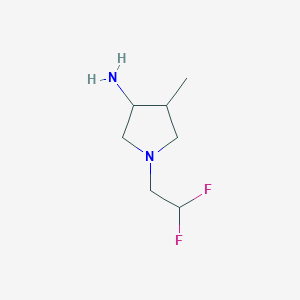
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate is a chemical compound with the molecular formula C16H29NO6 and a molecular weight of 331.40456 g/mol . This compound is often used as an intermediate in the synthesis of various biochemical markers and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The resulting Boc-protected amino acid is then esterified using tert-butyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (K
Properties
Molecular Formula |
C16H29NO6 |
|---|---|
Molecular Weight |
331.40 g/mol |
IUPAC Name |
1-O-tert-butyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C16H29NO6/c1-15(2,3)22-13(19)11(9-8-10-12(18)21-7)17-14(20)23-16(4,5)6/h11H,8-10H2,1-7H3,(H,17,20)/t11-/m0/s1 |
InChI Key |
JJZNWLBSVXJGBT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


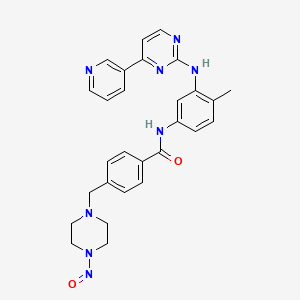
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
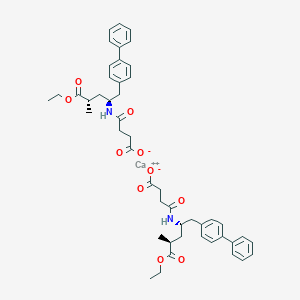
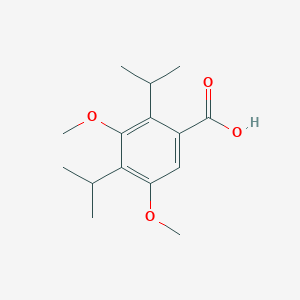
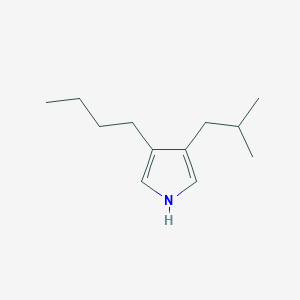
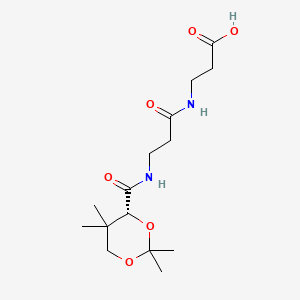

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

